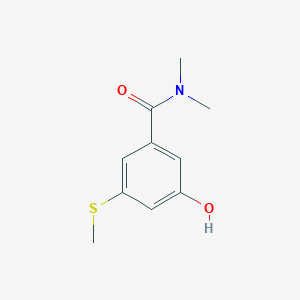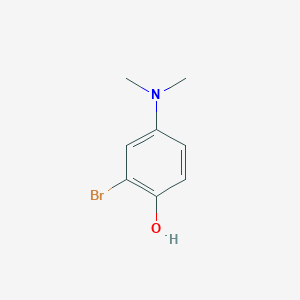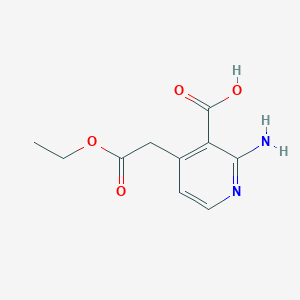
3-(Tert-butoxycarbonyl)-2-(4-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID is a chiral compound that features a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with tert-butyl acetoacetate under basic conditions to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral auxiliary or catalyst to obtain the desired enantiomer.
Hydrolysis: The tert-butyl group is hydrolyzed under acidic conditions to yield (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
®-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID: The enantiomer of the compound with different chiral properties.
4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID: The racemic mixture of the compound.
4-(TERT-BUTOXY)-2-PHENYL-4-OXOBUTANOIC ACID: A similar compound without the fluorine substitution.
Uniqueness: (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID is unique due to its specific chiral configuration and the presence of both tert-butoxy and fluorophenyl groups
Propiedades
Fórmula molecular |
C14H17FO4 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
Clave InChI |
MGQKIYKBMWHCFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)










